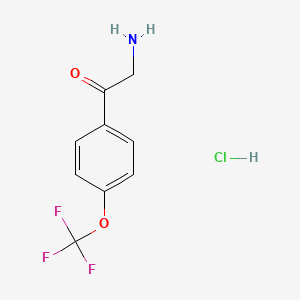

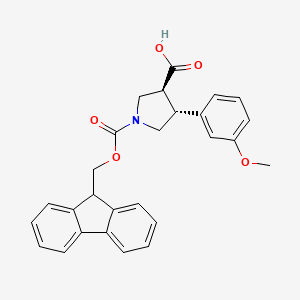

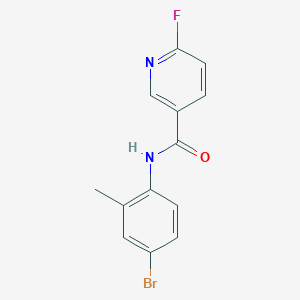

3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is part of a novel series of thiazolidine-2,4-dione molecules . These molecules have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The chemical structures of these molecules were established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these molecules are complex and involve various catalysts and solvents . The reactions are designed to be more proficient, less wasteful, and cost-effective .Physical And Chemical Properties Analysis

Thiazolidine-2,4-dione is a five-membered heterocyclic compound. It contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design for various biological targets .

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives have been found to possess mild anticancer potential . In antioxidant evaluation studies, certain analogues have been found to be active molecules .

Action Environment

The synthesis of thiazolidine derivatives has been explored using green chemistry, which could potentially influence the compound’s action and stability .

Advantages and Limitations for Lab Experiments

3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well characterized. Moreover, this compound has been extensively studied for its anti-diabetic, anti-obesity, and anti-cancer activities, making it a promising candidate for further research. However, this compound also has some limitations. Its solubility in aqueous solutions is relatively low, which may limit its bioavailability and efficacy. Moreover, this compound may have off-target effects on other protein tyrosine phosphatases, which may complicate its interpretation in lab experiments.

Future Directions

3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several potential future directions for research. First, further studies are needed to elucidate the molecular mechanisms underlying its anti-diabetic, anti-obesity, and anti-cancer activities. Second, the efficacy and safety of this compound need to be evaluated in clinical trials. Third, the development of novel analogs of this compound with improved solubility and selectivity may enhance its therapeutic potential. Fourth, the use of this compound as a chemical probe to study the function of PTP1B and other protein tyrosine phosphatases may lead to the discovery of new therapeutic targets for type 2 diabetes, obesity, and cancer.

Synthesis Methods

3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be synthesized by the condensation reaction of 2-chlorobenzylamine and thiazolidine-2,4-dione, followed by sulfonylation with p-toluenesulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis method of this compound is relatively simple and efficient, making it a promising candidate for further research.

Scientific Research Applications

3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-diabetic, anti-obesity, and anti-cancer activities. This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and inhibit adipogenesis in animal models of type 2 diabetes and obesity. Moreover, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name |

3-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S2/c14-11-4-2-1-3-9(11)8-22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h1-4,10H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYISSYHQMOVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

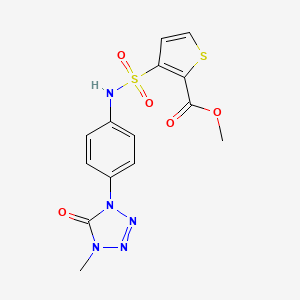

![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

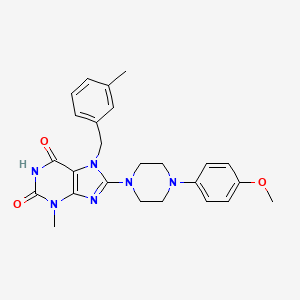

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)

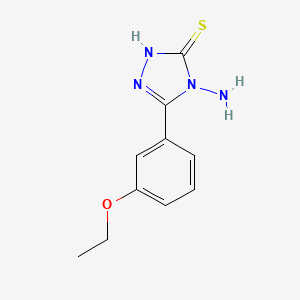

![N-(2-furylmethyl)-5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2404607.png)

![N-(3-chloropyridin-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2404609.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2404612.png)